Ethyl 2-bromo-4-fluoro-5-(fluorosulfonyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-bromo-4-fluoro-5-(fluorosulfonyl)benzoate is a chemical compound with the molecular formula C9H7BrF2O4S and a molecular weight of 329.12 g/mol . This compound is known for its unique combination of bromine, fluorine, and sulfonyl functional groups, making it a valuable intermediate in organic synthesis and various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-bromo-4-fluoro-5-(fluorosulfonyl)benzoate typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination of a fluorinated benzoate derivative, followed by sulfonylation. The reaction conditions often require the use of strong acids or bases, along with specific catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Advanced techniques like palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) are often employed to achieve high efficiency and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-bromo-4-fluoro-5-(fluorosulfonyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, altering the oxidation state of the compound.
Coupling Reactions: The compound can engage in cross-coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling: Palladium catalysts and organoboron reagents under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine may yield an amino derivative, while coupling with an aryl boronic acid can produce a biaryl compound .
Wissenschaftliche Forschungsanwendungen
Ethyl 2-bromo-4-fluoro-5-(fluorosulfonyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 2-bromo-4-fluoro-5-(fluorosulfonyl)benzoate involves its interaction with specific molecular targets. The bromine and fluorine atoms, along with the sulfonyl group, contribute to its reactivity and ability to form stable complexes with various substrates. These interactions can modulate biological pathways and influence the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-bromo-5-fluorobenzoylacetate
- Methyl 2-bromo-5-fluorobenzoate
- Ethyl 4-bromo-2-fluorobenzoylacetate
Uniqueness
Ethyl 2-bromo-4-fluoro-5-(fluorosulfonyl)benzoate stands out due to its unique combination of functional groups, which imparts distinct reactivity and selectivity. This makes it a valuable compound for specialized applications in organic synthesis and industrial processes .
Eigenschaften
Molekularformel |
C9H7BrF2O4S |
---|---|
Molekulargewicht |
329.12 g/mol |
IUPAC-Name |
ethyl 2-bromo-4-fluoro-5-fluorosulfonylbenzoate |
InChI |
InChI=1S/C9H7BrF2O4S/c1-2-16-9(13)5-3-8(17(12,14)15)7(11)4-6(5)10/h3-4H,2H2,1H3 |
InChI-Schlüssel |
FFZAHDGMTMPJNP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=C(C=C1Br)F)S(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.